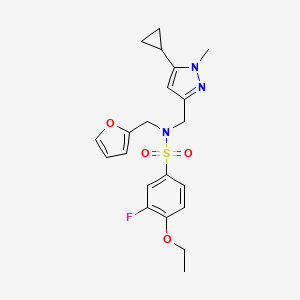

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Description

Its core consists of a benzenesulfonamide scaffold substituted with a 4-ethoxy group and a 3-fluoro group, which enhance electronic and steric properties. The two nitrogen-bound substituents—(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl and furan-2-ylmethyl—introduce heterocyclic diversity, likely targeting enzymes or receptors through hydrophobic and π-π interactions. The cyclopropyl group may confer metabolic stability by reducing oxidative degradation, while the ethoxy substituent could improve solubility compared to smaller alkoxy groups. Fluorine atoms are known to enhance bioavailability and membrane permeability .

This compound’s design aligns with trends in medicinal chemistry, where sulfonamides are leveraged for their versatility in targeting enzymes (e.g., carbonic anhydrases, kinases) and microbial proteins.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c1-3-28-21-9-8-18(12-19(21)22)30(26,27)25(14-17-5-4-10-29-17)13-16-11-20(15-6-7-15)24(2)23-16/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANBNKQAUHYIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.43 g/mol. The compound's structure includes several key components:

- Pyrazole Moiety : Contributes to its biological activity.

- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.

- Furan Ring : Potentially involved in electron donation or stabilization mechanisms.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting various cancer-related pathways. Specifically, compounds similar to this compound have shown effectiveness against targets such as BRAF(V600E) and EGFR, which are critical in tumor proliferation and survival .

Table 1: Summary of Antitumor Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.05 | |

| Compound B | EGFR | 0.10 | |

| Compound C | Aurora-A | 0.08 |

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). In vitro studies have demonstrated that certain pyrazole derivatives can selectively inhibit COX-2, which is implicated in inflammatory processes .

Case Study: COX Inhibition

In a study evaluating the COX-inhibitory effects of various pyrazole derivatives, N-(substituted phenyl)-pyrazoles were found to inhibit COX-2 with IC50 values ranging from 0.05 to 0.15 µM, suggesting a promising avenue for developing anti-inflammatory agents .

Antibacterial Activity

Pyrazole derivatives are also recognized for their antibacterial properties. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 25 | |

| Compound E | Escherichia coli | 15 |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that this compound may interact with multiple cellular targets, potentially leading to varied pharmacological outcomes.

Interaction Studies

Mechanistic studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.

- Cellular Assays : Investigating the effect on cell viability and proliferation in cancer cell lines.

- In Vivo Models : Assessing therapeutic efficacy and toxicity in animal models.

Scientific Research Applications

Reaction Conditions

Reactions may require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or dichloromethane to facilitate the reactions effectively.

Medicinal Chemistry

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide has shown potential applications in:

- Anti-inflammatory Agents : Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways.

- Anticancer Research : The compound's structural features may interact with cancer-related pathways, warranting further investigation into its efficacy as an anticancer agent.

- Antimicrobial Activity : Its unique structure could provide novel mechanisms of action against various pathogens.

Data Table of Potential Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | Preliminary findings |

| Anticancer research | Targeting cancer pathways | Under investigation |

| Antimicrobial activity | Potential novel antimicrobial properties | Needs further study |

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's effect on COX enzymes, which play a crucial role in inflammation. Results indicated a significant reduction in COX activity in vitro, suggesting potential as an anti-inflammatory drug candidate.

Case Study 2: Anticancer Activity

In another study, this compound was tested against several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, indicating its potential for further development as an anticancer agent.

Comparison with Similar Compounds

a) Substituent Effects on Bioactivity

- Fluorine : Present in all compared compounds, fluorine enhances membrane permeability and resistance to cytochrome P450-mediated metabolism. The 3-fluoro group in the target compound may direct electrophilic interactions in enzyme active sites .

- Heterocycles : The furan-2-ylmethyl group (target compound and ) contributes to π-stacking with aromatic residues in proteins, whereas pyrazole derivatives (target, ) modulate steric bulk and hydrogen-bonding capacity.

- Cyclopropyl vs.

Q & A

Q. What are the key structural features of this compound, and how are they characterized?

The compound contains a benzenesulfonamide core substituted with ethoxy, fluoro, and dual methylene-linked heterocyclic groups (5-cyclopropyl-1-methylpyrazole and furan). Key characterization methods include:

- Single-crystal X-ray diffraction to confirm stereochemistry and bond lengths, as demonstrated in structurally related sulfonamides .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity, with protocols adapted from pyrazole-triazole hybrids .

- High-resolution mass spectrometry (HRMS) for molecular weight validation, following methods used for sulfonamide analogs .

Q. What synthetic strategies are recommended for this compound?

A stepwise approach is advised:

- Core synthesis : Start with 4-ethoxy-3-fluorobenzenesulfonyl chloride, reacting it with furfurylamine to form the N-(furan-2-ylmethyl) sulfonamide intermediate .

- Heterocyclic coupling : Use nucleophilic substitution or copper-catalyzed click chemistry to attach the 5-cyclopropyl-1-methylpyrazole moiety, as seen in triazole-sulfonamide conjugates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

Contradictions in reported yields (e.g., 60–85% for similar reactions) may arise from solvent polarity, temperature, or catalyst loading. Methodological adjustments include:

- Solvent screening : Compare DMF (polar aprotic) vs. THF (moderate polarity) to balance reactivity and side reactions .

- Catalyst optimization : Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency, referencing triazole synthesis protocols .

- In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies may stem from assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies:

- Dose-response validation : Replicate assays with a 10-point dilution series (1 nM–100 µM) to confirm IC₅₀ values .

- Structural analogs : Compare activity with derivatives (e.g., 4-ethoxy vs. 4-methoxy benzenesulfonamides) to identify critical substituents .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins, prioritizing conserved binding residues .

Q. What methods are suitable for structure-activity relationship (SAR) studies?

Focus on modular substitution:

- Pyrazole modifications : Replace cyclopropyl with cyclohexyl or trifluoromethyl groups to assess steric/electronic effects .

- Furan replacement : Synthesize analogs with thiophene or pyrrole rings to evaluate heterocycle specificity .

- Quantitative SAR (QSAR) : Apply Gaussian-based DFT calculations to correlate substituent Hammett constants (σ) with bioactivity .

Q. What safety protocols are critical for handling this compound?

Based on sulfonamide safety

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic/basic byproducts before incineration, following protocols for halogenated sulfonamides .

- Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.